(1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)methanol

Catalog No.
S6610600
CAS No.
738624-86-7
M.F
C13H18O3
M. Wt
222.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)metha...

CAS Number

738624-86-7

Product Name

(1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)methanol

IUPAC Name

[1-[(4-methoxyphenyl)methoxymethyl]cyclopropyl]methanol

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

InChI

InChI=1S/C13H18O3/c1-15-12-4-2-11(3-5-12)8-16-10-13(9-14)6-7-13/h2-5,14H,6-10H2,1H3

InChI Key

KPGQSZFESQFDFL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)COCC2(CC2)CO

Canonical SMILES

COC1=CC=C(C=C1)COCC2(CC2)CO

Factual information regarding the scientific research applications of (1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)methanol is currently limited. While some resources like BLD Pharm: offer the compound and potentially related spectral data, there is no public information available regarding its use in scientific research.

(1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)methanol is an organic compound characterized by the molecular formula C13H18O3C_{13}H_{18}O_{3}. This compound features a cyclopropyl group connected to a methanol moiety, which is further linked to a 4-methoxybenzyl group via an oxygen atom. The structure of this compound allows for unique chemical properties and potential biological activities, making it a subject of interest in various fields of research, including medicinal chemistry and organic synthesis.

The chemical behavior of (1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)methanol can be explored through several key reactions:

  • Formation of Cyclopropyl Intermediate: The cyclopropyl group can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
  • Methanol Moiety Attachment: The cyclopropyl intermediate undergoes a reaction with formaldehyde to introduce the methanol group.
  • Introduction of 4-Methoxybenzyl Group: The final step involves reacting the intermediate with 4-methoxybenzyl chloride in the presence of a base (e.g., sodium hydride) in dimethylformamide, yielding the desired product.

These reactions highlight the compound's versatility in synthetic organic chemistry.

(1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)methanol exhibits significant biological activity, particularly in enzyme inhibition and protein-ligand interactions. It has been noted for its potential to act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways. The unique cyclopropyl structure may enhance its binding affinity to target enzymes, leading to more potent biological effects.

The synthesis of (1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)methanol typically involves several steps:

  • Cyclopropanation: An alkene is treated with a carbene precursor to form the cyclopropyl group.
  • Formaldehyde Reaction: The cyclopropyl intermediate is reacted with formaldehyde to introduce the methanol moiety.
  • Final Coupling: The resulting intermediate is reacted with 4-methoxybenzyl chloride, using sodium hydride in dimethylformamide as a base, to yield the final product.

This multi-step synthesis illustrates the complexity and precision required in creating this compound.

The applications of (1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)methanol span several domains:

  • Scientific Research: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biological Studies: The compound is useful in studies involving enzyme inhibition and protein-ligand interactions.
  • Industrial Use: It finds applications in producing specialty chemicals and materials with specific properties.

These applications underline its significance in both academic and industrial research.

Interaction studies involving (1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)methanol focus on its role as an enzyme inhibitor or activator. The compound's ability to bind to specific enzymes can lead to alterations in metabolic pathways, making it a valuable tool for understanding biochemical mechanisms. Such studies are critical for developing new therapeutic agents targeting various diseases.

Several compounds share structural similarities with (1-(((4-Methoxybenzyl)oxy)methyl)cyclopropyl)methanol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
(1-(((4-Methoxybenzyl)oxy)methyl)cyclopropylethanolC_{14}H_{20}O_{3}Similar structure with an extended carbon chain
(1-(((4-Methoxybenzyl)oxy)methyl)cyclopropylpropaneC_{15}H_{22}O_{3}Extended carbon chain leading to different reactivity
Cyclopropyl(4-methoxyphenyl)methanoneC_{11}H_{12}ODifferent functional group but similar aromatic component

Comparison Highlights:

  • Structural Differences: The primary distinction lies in the length of the carbon chain attached to the cyclopropyl group.
  • Reactivity Variations: Reactivity differs due to the presence of various functional groups across these compounds.

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

222.125594432 g/mol

Monoisotopic Mass

222.125594432 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-23-2023

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